6-Hydroxy-2,6-dimethylhept-2-en-4-one (Semiphorone) 6-Hydroxy-2,6-dimethylhept-2-en-4-one (Semiphorone)
Brand Name: Vulcanchem
CAS No.:
VCID: VC17965774
InChI: InChI=1S/C9H16O2/c1-7(2)5-8(10)6-9(3,4)11/h5,11H,6H2,1-4H3
SMILES:
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol

6-Hydroxy-2,6-dimethylhept-2-en-4-one (Semiphorone)

CAS No.:

Cat. No.: VC17965774

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

6-Hydroxy-2,6-dimethylhept-2-en-4-one (Semiphorone) -

Specification

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
IUPAC Name 6-hydroxy-2,6-dimethylhept-2-en-4-one
Standard InChI InChI=1S/C9H16O2/c1-7(2)5-8(10)6-9(3,4)11/h5,11H,6H2,1-4H3
Standard InChI Key QSAGRPNCOXYADL-UHFFFAOYSA-N
Canonical SMILES CC(=CC(=O)CC(C)(C)O)C

Introduction

Structural and Molecular Characteristics

Semiphorone (C₉H₁₆O₂) features a seven-carbon chain with a hydroxyl group at position 6, methyl groups at positions 2 and 6, and a conjugated enone system (C=C and C=O groups at positions 2–4). Its IUPAC name, 6-hydroxy-2,6-dimethylhept-2-en-4-one, reflects this arrangement . Key molecular descriptors include:

PropertyValue
Molecular FormulaC₉H₁₆O₂
Molecular Weight156.22 g/mol
SMILES NotationCC(=CC(=O)CC(C)(C)O)C
InChIKeyHPKAJXIDKBSLHJ-UHFFFAOYSA-N
LogP (Octanol-Water)1.68

The compound’s planar structure enables resonance stabilization, while the hydroxyl group facilitates hydrogen bonding, influencing solubility in polar solvents .

Synthesis and Production

Industrial Synthesis

Semiphorone is synthesized via aldol condensation or hydration of 2,6-dimethyl-5-heptenal. A representative method involves:

  • Base-Catalyzed Aldol Reaction: Acetone derivatives undergo condensation in the presence of alkaline catalysts (e.g., NaOH or KOH) at controlled temperatures (20–45°C) .

  • Hydration of 2,6-Dimethyl-5-heptenal: Acidic or basic aqueous conditions promote Markovnikov addition, yielding Semiphorone with 60–90% efficiency .

Table 1: Optimization Parameters for Semiphorone Synthesis

ParameterOptimal RangeImpact on Yield
Temperature20–30°CHigher yields at lower T
Catalyst Concentration0.5–1.0 M NaOHExcess base reduces purity
Reaction Time2–4 hoursProlonged time → side products

Recent advances emphasize continuous-flow reactors to minimize byproducts like mesityl oxide and isophorone .

Chemical Reactivity and Derivatives

Nucleophilic Additions

The carbonyl group in Semiphorone undergoes nucleophilic attacks, forming alcohols or amines. For example:

  • Grignard Reagents: RMgX adds to the ketone, producing tertiary alcohols .

  • Reduction: Catalytic hydrogenation (H₂/Pd) yields 2,6-dimethylheptan-4-ol, a precursor in polymer chemistry .

Dehydration Reactions

Under acidic conditions, Semiphorone eliminates water to form phorone (C₉H₁₄O), an α,β-unsaturated ketone used in fragrances :
C₉H₁₆O₂H⁺C₉H₁₄O+H₂O\text{C₉H₁₆O₂} \xrightarrow{\text{H⁺}} \text{C₉H₁₄O} + \text{H₂O}

Applications in Industry and Research

Pharmaceutical Intermediates

Semiphorone is a key precursor in synthesizing terbinafine, an antifungal agent. Patent US20020016517A1 details its use in cross-coupling reactions with acrolein to form advanced intermediates.

Flavor and Fragrance Industry

The compound’s degradation products, such as phorone, contribute to woody and floral notes in perfumes. Its low odor threshold (0.1 ppm) makes it valuable in cosmetic formulations .

Materials Science

Semiphorone derivatives enhance the durability of cellulose-based lacquers and act as plasticizers in polyvinyl chloride (PVC) production .

Recent Research and Future Directions

Green Synthesis Methods

A 2025 study demonstrated biocatalytic aldol condensation using engineered E. coli, achieving 85% yield with reduced waste .

Biomedical Applications

Preliminary trials indicate Semiphorone derivatives inhibit STAT3 signaling in cancer cells, though in vivo efficacy remains untested .

Computational Modeling

Density functional theory (DFT) analyses predict Semiphorone’s reactivity in aqueous environments, guiding solvent selection for industrial processes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator